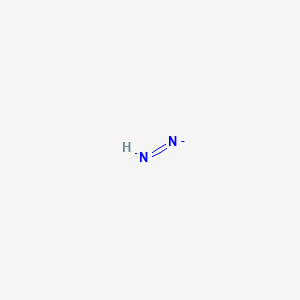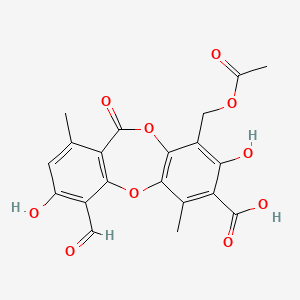
Physodalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Physodalic acid is a carbonyl compound.
Aplicaciones Científicas De Investigación
Mutagenicity and Antimutagenicity
- Mutagenicity Studies : Physodalic acid exhibited mutagenic effects in the Ames Salmonella/microsome assay, indicating its potential to cause genetic mutations (Shibamoto & Wei, 1984).
- Antimutagenic Properties : It also demonstrated antimutagenic properties against certain mutagens, highlighting its potential role in mutagenicity inhibition (Osawa et al., 1991).
Ecological and Environmental Impact
- Response to Environmental Changes : Physodalic acid levels in lichens vary in response to environmental stress, such as heavy metal pollution, indicating its role as a biomarker in environmental studies (Białońska & Dayan, 2005).
Medical Potential
- Antibacterial and Antioxidant Activities : Studies on Hypogymnia physodes, which contains physodalic acid, reveal its antibacterial, antioxidant, and potential anticancer properties, suggesting its medicinal relevance (Studzińska-Sroka & Zarabska-Bożjewicz, 2019).
- Anti-proliferative Activity : Physodalic acid shows anti-proliferative activity against cancer cell lines, indicating its potential use in cancer treatment (Stojanović et al., 2014).
Metal Homeostasis
- Metal Adsorption and Homeostasis : It affects metal adsorption in lichens and is involved in the regulation of metal homeostasis, highlighting its ecological significance (Hauck & Huneck, 2006).
Propiedades
Número CAS |
90689-60-4 |
|---|---|
Nombre del producto |
Physodalic acid |
Fórmula molecular |
C20H16O10 |
Peso molecular |
416.3 g/mol |
Nombre IUPAC |
4-(acetyloxymethyl)-10-formyl-3,9-dihydroxy-1,7-dimethyl-6-oxobenzo[b][1,4]benzodioxepine-2-carboxylic acid |
InChI |
InChI=1S/C20H16O10/c1-7-4-12(23)10(5-21)17-13(7)20(27)30-18-11(6-28-9(3)22)15(24)14(19(25)26)8(2)16(18)29-17/h4-5,23-24H,6H2,1-3H3,(H,25,26) |
Clave InChI |
SKXNIRUDASOCCN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3COC(=O)C)O)C(=O)O)C)C=O)O |
SMILES canónico |
CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3COC(=O)C)O)C(=O)O)C)C=O)O |
Otros números CAS |
90689-60-4 |
Sinónimos |
physodalic acid physodic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-3-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)-1-propanone](/img/structure/B1233619.png)
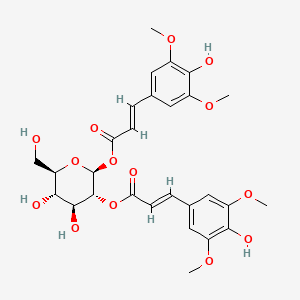

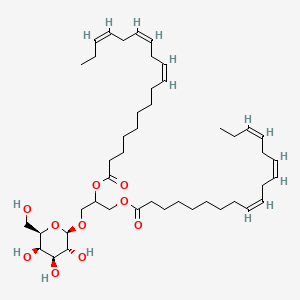
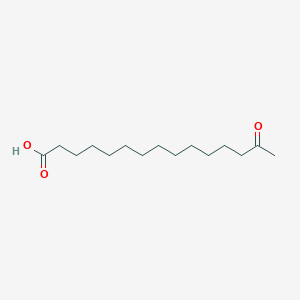
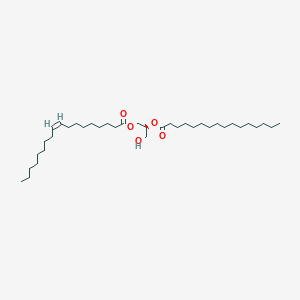
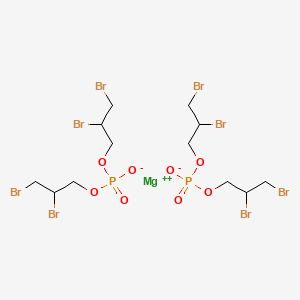
![(1-{[(1-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl)sulfanyl]methyl}cyclopropyl)acetic acid](/img/structure/B1233629.png)
![2-Methoxy-4-(3-phenylimino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene)-1-cyclohexa-2,5-dienone](/img/structure/B1233630.png)
![1-methyl-N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-1H-indazole-3-carboxamide](/img/structure/B1233632.png)
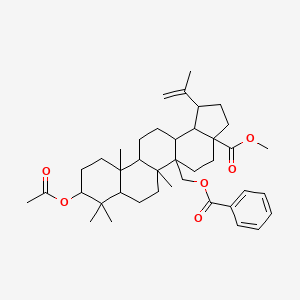
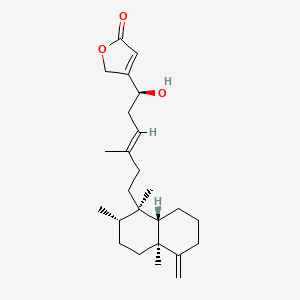
![3-[4-(1-Formylpiperazin-4-yl)benzylidenyl]-2-indolinone](/img/structure/B1233638.png)
